1-[(4S)-4-Benzyl-4,5-dihydro-2-oxazolyl]isoquinoline, 98%, (99% ee)
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Overview
Description
“1-[(4S)-4-Benzyl-4,5-dihydro-2-oxazolyl]isoquinoline” is a chemical compound with the molecular formula C19H16N2O and a molecular weight of 288.34314 . It’s a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of isoquinoline derivatives like this compound can be achieved through several methods. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction and the Pictet-Spengler reaction .Molecular Structure Analysis
The molecular structure of “1-[(4S)-4-Benzyl-4,5-dihydro-2-oxazolyl]isoquinoline” consists of a benzene ring fused to a pyridine ring, similar to the structure of isoquinoline . The nitrogen atom’s location differs in the two molecules .Chemical Reactions Analysis
Isoquinoline derivatives like this compound are weakly basic heterocycles. They resemble pyridine in their stability against chemical attack. Both isoquinoline and its derivatives can be considered as 10-electron π-aromatic and delocalized systems .Physical And Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives like this compound can vary. Isoquinoline itself is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It’s a weak base, with a pKa of 5.14 .Scientific Research Applications
Isoquinoline Derivatives in Therapeutics
Isoquinoline derivatives, including 1-[(4S)-4-Benzyl-4,5-dihydro-2-oxazolyl]isoquinoline, have been extensively studied for their broad pharmacological potentials. These compounds, originating from the isoquinoline alkaloid family, are known for their diverse biological activities, encompassing anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. Their significance in drug discovery is attributed to their potential as low-molecular-weight inhibitors for a range of pharmacotherapeutic applications, highlighting their importance in the development of novel therapeutic agents (Danao et al., 2021).
Antimicrobial and SAR Activities of Isoquinoline N-oxides
Isoquinoline N-oxide alkaloids, closely related to the chemical structure of 1-[(4S)-4-Benzyl-4,5-dihydro-2-oxazolyl]isoquinoline, have shown confirmed antimicrobial and antibacterial activities. These compounds, derived from various plant species, exhibit significant therapeutic potential. Research and structure-activity relationship (SAR) analyses predict new applications for these compounds, emphasizing their role as a promising source of leads for drug discovery (Dembitsky et al., 2015).
Nucleic Acid Binding and Drug Design Implications
The interaction of isoquinoline alkaloids with nucleic acids presents a crucial aspect for drug design, indicating the potential of these compounds, including 1-[(4S)-4-Benzyl-4,5-dihydro-2-oxazolyl]isoquinoline, in therapeutic applications. These interactions suggest a pathway for the design of new drugs that can act as effective therapeutic agents by targeting specific molecular mechanisms (Bhadra & Kumar, 2012).
Oxazoline-Containing Ligands in Asymmetric Catalysis
The oxazoline ring, a component of 1-[(4S)-4-Benzyl-4,5-dihydro-2-oxazolyl]isoquinoline, plays a pivotal role in asymmetric catalysis. Ligands containing this structural motif have been successfully applied in various metal-catalyzed enantioselective reactions, demonstrating the versatility and effectiveness of oxazoline-based compounds in synthetic chemistry. This application underscores the relevance of such compounds in facilitating asymmetric synthesis, which is crucial for the development of chiral drugs and molecules with specific therapeutic activities (Hargaden & Guiry, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4S)-4-benzyl-2-isoquinolin-1-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(21-16)18-17-9-5-4-8-15(17)10-11-20-18/h1-11,16H,12-13H2/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIVMSMUJWFAHH-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC=CC3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC=CC3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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